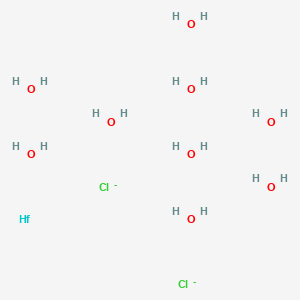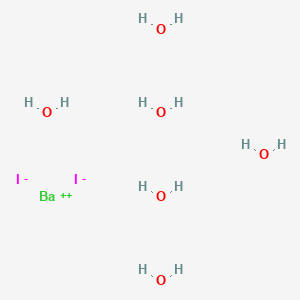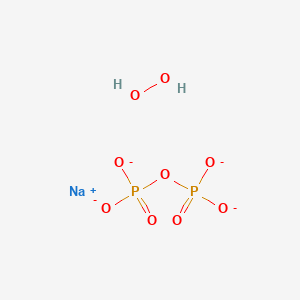
HAFNIUM DICHLORIDE OXIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hafnium Dichloride Oxide is a white powder or tetr crystal. It is produced by the addition of HfCl4 to H2O or by the dissolution of HfO2 in HCl . It has been used in the memory arena over the last two decades due to its dielectric properties .
Synthesis Analysis
Hafnium Dichloride Oxide can be synthesized by the sol-gel combustion technique . The process involves the addition of HfCl4 to H2O or the dissolution of HfO2 in HCl . The formation of the tetragonal phase was confirmed using Raman spectroscopy and X-ray diffraction .Molecular Structure Analysis
The molecular structure of Hafnium Dichloride Oxide is complex. The atomic radii of hafnium and zirconium are almost identical because of the lanthanide contraction . The presence of the tetragonal phase was confirmed using Raman spectroscopy .Chemical Reactions Analysis
During the first cycle of hafnium dioxide deposition on indium arsenide, the chemical reactions at the surface were observed . The widely used ligand exchange model of the ALD process for the removal of native oxide on the semiconductor and the simultaneous formation of the first hafnium dioxide layer must be significantly revised .Physical And Chemical Properties Analysis
Hafnium Dichloride Oxide is a heavy, hard, and ductile metal. It has twice the density of zirconium, a higher phase transition temperature, and a higher melting point . It is soluble in water .Applications De Recherche Scientifique
Ferroelectric Properties
Hafnium oxide, also known as hafnia, exhibits ferroelectric properties . This means it can store data for extended periods even without power . This property makes it a promising material for the development of next-generation computing memory .
Semiconductor Applications
Hafnium oxide is being investigated for its potential use in novel semiconductor applications . The behavior of hafnium oxide is of particular interest to scientists from the Department of Energy’s Oak Ridge National Laboratory .
Structural and Optical Properties
Hafnium has been found to affect the structural, optical, and ferroelectric properties of sol–gel synthesized barium titanate ceramics . The synthesis of hafnium-doped ceramics based on a wet chemical technique known as sol–gel is reported .
Band Gap Energy
A minor variation in band gap energy with an increase in Hafnium was found using Ultraviolet–Visible-near-IR (UV–Visible-NIR) spectroscopy . This property is important in the field of semiconductors and optoelectronics.
Photoluminescence
Photoluminescence (PL) spectrum analysis of hafnium-doped ceramics put forward the possibility of slight disorders in the ceramics . Nonetheless, the spectra were found to be composed of peaks corresponding to blue, red, and green emissions .
Ferroelectric Field-Effect-Transistors (FeFET)
Hafnium oxide-based ferroelectric field-effect-transistors (FeFET), which combine super-steep logical switching and low power non-volatile memory functions, have significant potential for post-Moore integrated circuit innovations with higher energy efficiency and larger integration scale .
Safety And Hazards
Orientations Futures
Hafnium oxide materials have potential in emerging applications such as high-density memory and neuromorphic devices . Despite our incomplete understanding and remaining device endurance issues, the lessons learned from hafnium dioxide-based ferroelectrics offer interesting avenues beyond ferroelectric random-access memories and field-effect transistors .
Propriétés
IUPAC Name |
hafnium;dichloride;nonahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Hf.9H2O/h2*1H;;9*1H2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGPOJHZSBOIPU-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.[Cl-].[Cl-].[Hf] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H18HfO9-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder with a pungent odor; [Alfa Aesar MSDS] |
Source


|
| Record name | Hafnium oxychloride octahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20985 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
CID 131675691 | |
CAS RN |
14456-34-9 |
Source


|
| Record name | Hafnium(IV) oxychloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![PROPIONIC ACID SODIUM SALT, [2-14C]](/img/no-structure.png)






